(2R,3S,4R,5R)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dioxolan-2-yl)pentan-1-ol
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Overview
Description
(2R,3S,4R,5R)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dioxolan-2-yl)pentan-1-ol is a complex organic compound that features multiple benzyloxy groups and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dioxolan-2-yl)pentan-1-ol typically involves multiple steps:
Formation of the Pentan-1-ol Backbone: The initial step involves the synthesis of the pentan-1-ol backbone through a series of reactions such as aldol condensation, reduction, and protection of hydroxyl groups.
Introduction of Benzyloxy Groups: The benzyloxy groups are introduced via benzylation reactions, where benzyl chloride reacts with the hydroxyl groups in the presence of a base like sodium hydride.
Formation of the Dioxolane Ring: The dioxolane ring is formed through a cyclization reaction involving a diol and an aldehyde or ketone under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy groups, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the dioxolane ring or the benzyloxy groups, potentially leading to the formation of simpler alcohols or ethers.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy groups, where nucleophiles replace the benzyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Simpler alcohols or ethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Its unique structure makes it a valuable compound for studying reaction mechanisms and pathways.
Biology
Biochemical Studies: The compound can be used in biochemical studies to understand the interactions of benzyloxy and dioxolane groups with biological molecules.
Medicine
Drug Development:
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2R,3S,4R,5R)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dioxolan-2-yl)pentan-1-ol would depend on its specific application. Generally, the benzyloxy groups and the dioxolane ring can interact with various molecular targets, influencing pathways such as enzyme activity, receptor binding, or molecular stability.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,4R,5R)-2,3,4,5-Tetrakis(benzyloxy)pentan-1-ol: Lacks the dioxolane ring, making it less complex.
(2R,3S,4R,5R)-2,3,4,5-Tetrakis(methoxy)-5-(1,3-dioxolan-2-yl)pentan-1-ol: Similar structure but with methoxy groups instead of benzyloxy groups.
Properties
Molecular Formula |
C36H40O7 |
---|---|
Molecular Weight |
584.7 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-5-(1,3-dioxolan-2-yl)-2,3,4,5-tetrakis(phenylmethoxy)pentan-1-ol |
InChI |
InChI=1S/C36H40O7/c37-23-32(40-24-28-13-5-1-6-14-28)33(41-25-29-15-7-2-8-16-29)34(42-26-30-17-9-3-10-18-30)35(36-38-21-22-39-36)43-27-31-19-11-4-12-20-31/h1-20,32-37H,21-27H2/t32-,33+,34-,35-/m1/s1 |
InChI Key |
IUSDWSLTBGPCNZ-AOJHZZQJSA-N |
Isomeric SMILES |
C1COC(O1)[C@@H]([C@@H]([C@H]([C@@H](CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Canonical SMILES |
C1COC(O1)C(C(C(C(CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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